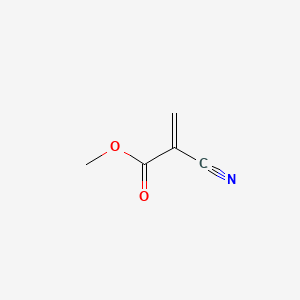

Methyl 2-cyanoacrylate

Description

Methyl cyanoacrylate is a chemical compound of cyanide. It is used as the main component of certain cyanoacrylate glues. (L608)

Properties

IUPAC Name |

methyl 2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4(3-6)5(7)8-2/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCLLHOVUTZFKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2, Array | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-29-2 | |

| Record name | Poly(methyl cyanoacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4025589 | |

| Record name | Methyl 2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl 2-cyanoacrylate is a clear slightly yellow liquid. (NTP, 1992), Clear, colorless liquid with irritating, acrid odor; [ACGIH], COLOURLESS LIQUID., Clear to slightly yellow liquid with a characteristic odor., Colorless liquid with a characteristic odor. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl 2-cyanoacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/549 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/252 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl-2-cyanoacrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0405.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

117 to 120 °F at 1.8 mmHg (NTP, 1992), 47 °C at 2 mm Hg, BP: 47-49 °C (0.33-0.36 kPa), 66 °C, 117-120 °F at 1.8 mmHg | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/252 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

174 °F (NIOSH, 2023), 82.78 °C (closed cup), 79 °C, 174 °F | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/252 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl-2-cyanoacrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0405.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble or partially soluble in methyl ethyl ketone, toluene, DMF /dimethylformamide/, acetone, nitromethane, 30% | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl-2-cyanoacrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0405.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.1044 at 81 °F (NTP, 1992) - Denser than water; will sink, 1.1012 g/cu cm at 20 °C, Relative density (water = 1): 1.1, 1.1044 at 81 °F, (81 °F): 1.10 | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/252 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl-2-cyanoacrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0405.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 3.8 | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.2 mmHg at 77 °F (NIOSH, 2023), 0.2 [mmHg], VP: <0.27 kPa at 25 °C, 0.2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 24, 0.2 mmHg at 77 °F, (77 °F): 0.2 mmHg | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl 2-cyanoacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/549 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/252 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl-2-cyanoacrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0405.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Clear, colorless liquid, Thick liquid | |

CAS No. |

137-05-3, 25067-29-2 | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl cyanoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mecrylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(methyl cyanoacrylate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025067292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-cyano-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mecrilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN7979561R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/252 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid, 2-cyano-, methyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AS6ACFC0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-40 °C | |

| Record name | METHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1272 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Chemical and Physical Properties of Methyl 2-Cyanoacrylate

This guide provides a comprehensive technical overview of methyl 2-cyanoacrylate (MCA), a monomer of significant interest to researchers, scientists, and drug development professionals. With full editorial control, this document is structured to deliver not just data, but a deeper understanding of the causality behind the properties and experimental methodologies associated with this highly reactive compound. Our focus is on scientific integrity, providing a self-validating system of information grounded in authoritative references.

Introduction: The Unique Reactivity of a Versatile Monomer

This compound (MCA), with the chemical formula C₅H₅NO₂, is the simplest ester of 2-cyanoacrylic acid.[1] It is a colorless liquid with a characteristic, sharp, acrid odor.[1][2] What sets MCA apart is its remarkable ability to undergo rapid anionic polymerization in the presence of even weak nucleophiles, most notably water from atmospheric moisture.[3][4] This property is the foundation of its widespread use as an instant adhesive, but it also presents unique challenges in its handling, characterization, and application in more sophisticated fields like medical device manufacturing and drug delivery.[5][6] This guide will dissect the fundamental chemical and physical properties that govern the behavior of MCA, providing both theoretical understanding and practical experimental insights.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective application and for predicting its behavior in various environments. These properties are summarized in the table below, followed by a more detailed discussion.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅NO₂ | [1] |

| Molecular Weight | 111.10 g/mol | [1][2] |

| CAS Number | 137-05-3 | [1] |

| Appearance | Clear, colorless to slightly yellow liquid | [1][2] |

| Odor | Strong, acrid | [1][2] |

| Boiling Point | 48-49 °C at 0.33-0.36 kPa (2.5-2.7 mmHg) | [1] |

| 117-120 °F (47-49 °C) at 1.8 mmHg | [7] | |

| Melting Point | -40 °C | [8] |

| Density | 1.1044 g/cm³ at 20 °C | [1] |

| Vapor Pressure | 0.2 mmHg at 25 °C (77 °F) | [7][9] |

| Flash Point | 79 °C (174 °F) | [7][8] |

| Refractive Index (n²⁰D) | 1.4459 | [1] |

| Viscosity | ~2.2 cP at 25 °C | [2] |

| Solubility | Soluble in acetone, methyl ethyl ketone, nitromethane, toluene, and dimethylformamide. Insoluble in water. | [1][7] |

Molecular Structure and its Implications

The reactivity of this compound is a direct consequence of its molecular structure. The presence of two strong electron-withdrawing groups, the nitrile (-C≡N) and the ester (-COOCH₃), on the same carbon atom of the double bond creates a highly electron-deficient β-carbon. This makes the molecule exceptionally susceptible to nucleophilic attack, which is the initiating step of its characteristic rapid anionic polymerization.[3][10]

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through a Knoevenagel condensation reaction between methyl cyanoacetate and formaldehyde.[11][12] This process is typically followed by a depolymerization step.

Knoevenagel Condensation and Depolymerization Workflow

Caption: Synthesis of this compound via Knoevenagel Condensation and Depolymerization.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a general procedure for the synthesis of this compound. Causality: The use of a basic catalyst facilitates the initial condensation, while the subsequent thermal depolymerization under vacuum in the presence of inhibitors is crucial to prevent premature polymerization of the highly reactive monomer.

-

Reaction Setup: In a round-bottom flask equipped with a stirrer, thermometer, and a distillation apparatus, combine methyl cyanoacetate and a suitable solvent.

-

Condensation: Add a catalytic amount of a weak base (e.g., piperidine) and slowly add formaldehyde while maintaining the reaction temperature.[12]

-

Polymer Formation: Continue stirring until the reaction is complete, resulting in the formation of a viscous prepolymer of poly(this compound).

-

Depolymerization: Add polymerization inhibitors (both anionic and free-radical scavengers) to the prepolymer. Heat the mixture under vacuum. The monomer will depolymerize and distill over.[12]

-

Purification: Collect the crude this compound distillate and purify it further by fractional distillation under reduced pressure in the presence of inhibitors to obtain the final product.

The Mechanism of Anionic Polymerization

The hallmark of this compound is its extremely rapid anionic polymerization, which is the basis for its adhesive properties. This process is initiated by weak bases, with water being a ubiquitous initiator.

Anionic Polymerization Pathway

Caption: Anionic Polymerization Mechanism of this compound.

Causality: The initiation step involves the nucleophilic attack of an anion (like OH⁻) on the electron-poor β-carbon of the monomer, forming a resonance-stabilized carbanion.[3] This carbanion is a potent nucleophile that rapidly attacks another monomer molecule, propagating the polymer chain. The high exothermicity of this reaction contributes to the rapid curing of the adhesive.[3]

Stability and Degradation

The inherent reactivity of this compound also contributes to its limited stability. The monomer is susceptible to premature polymerization if not properly stabilized.

Factors Affecting Stability

-

Moisture: As the primary initiator of polymerization, exposure to moisture must be minimized during storage.[9][13]

-

Alkaline Substances: Bases will readily initiate polymerization.[13]

-

Heat and Light: Elevated temperatures and UV light can accelerate degradation and polymerization.

To counteract this, commercial formulations of this compound contain acidic stabilizers (anionic polymerization inhibitors) and free-radical inhibitors.[14]

Degradation of Poly(this compound)

The resulting polymer, poly(this compound) (PMCA), can also undergo degradation, primarily through a depolymerization or "unzipping" mechanism, especially at elevated temperatures.[15][16] This process is the reverse of the polymerization reaction and results in the reformation of the monomer. The thermal stability of PMCA is a critical consideration in applications where it will be exposed to heat.

Experimental Characterization Protocols

The characterization of this compound and its polymer requires a suite of analytical techniques to determine purity, structure, and thermal properties.

Spectroscopic Analysis

Causality: ¹H NMR spectroscopy is a powerful tool for confirming the structure of the monomer and assessing its purity by identifying the characteristic proton signals.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Note: The solvent must be free of water and basic impurities to prevent polymerization.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire the spectrum at room temperature.

-

Data Acquisition: Obtain the ¹H NMR spectrum using standard acquisition parameters.

-

Data Analysis: Process the spectrum (phasing, baseline correction, and integration). The expected signals for this compound are:

-

A singlet for the methyl ester protons (-OCH₃).

-

Two distinct signals for the vinyl protons (=CH₂), often appearing as singlets or narrow multiplets.

-

-

Purity Assessment: The presence of impurity peaks, such as those from residual solvents or starting materials like methyl cyanoacetate, can be quantified by comparing their integration values to that of the monomer.[17]

Causality: FTIR spectroscopy is used to identify the key functional groups present in the this compound monomer.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: For liquid MCA, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a drop of the liquid directly on the ATR crystal.

-

Instrument Setup: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Acquisition: Acquire the spectrum, co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands:

-

C≡N stretch: A sharp, strong band around 2230-2250 cm⁻¹.

-

C=O stretch (ester): A strong band around 1720-1740 cm⁻¹.

-

C=C stretch (alkene): A band around 1620-1640 cm⁻¹.

-

C-H stretches and bends: Signals in the 2800-3100 cm⁻¹ and 1350-1470 cm⁻¹ regions.

-

Causality: Mass spectrometry is employed to determine the molecular weight of the monomer and to study its fragmentation pattern, which can aid in structural confirmation.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile samples.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

-

Mass Analysis: Acquire the mass spectrum.

-

Data Analysis:

-

Molecular Ion (M⁺): Identify the molecular ion peak corresponding to the molecular weight of this compound (m/z 111).

-

Fragmentation Pattern: Analyze the major fragment ions. Common fragments may arise from the loss of the methoxy group (-OCH₃, m/z 31) or the entire ester group (-COOCH₃, m/z 59).[18]

-

Chromatographic Analysis

Causality: GC is a primary technique for assessing the purity of the volatile this compound monomer and quantifying impurities.

Experimental Protocol: GC Purity Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., acetone or dichloromethane).

-

Instrument Setup: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a polar column).

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without causing thermal degradation.

-

Oven Temperature Program: A temperature ramp is typically used to separate the monomer from any less volatile impurities.

-

Carrier Gas: Use an inert carrier gas such as helium or nitrogen.

-

-

Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.[19]

Causality: HPLC can also be used for purity assessment, particularly for analyzing non-volatile impurities or for formulations containing other components.

Experimental Protocol: HPLC Purity Analysis

-

Sample Preparation: Dissolve the this compound sample in a suitable mobile phase compatible solvent.

-

Instrument Setup: Use an HPLC system with a UV detector and a reverse-phase column (e.g., C18).

-

HPLC Conditions:

-

Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., phosphoric acid) to suppress anionic polymerization on the column.[12]

-

Detection Wavelength: Monitor at a wavelength where the cyanoacrylate chromophore absorbs (typically in the low UV region).

-

-

Data Analysis: Quantify the purity based on the peak area percentage of the main component.

Thermal Analysis

Causality: DSC is used to study the thermal transitions of poly(this compound), such as the glass transition temperature (Tg), and to investigate the kinetics of polymerization.

Experimental Protocol: DSC Analysis of Polymerization

-

Sample Preparation: Place a small, accurately weighed amount of this compound monomer into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Dynamic Scan: Heat the sample at a constant rate (e.g., 10 °C/min) to observe the exothermic polymerization event and any subsequent thermal transitions of the polymer.

-

Isothermal Scan: Hold the sample at a specific temperature to study the rate of polymerization.

-

-

Data Analysis:

Causality: TGA is used to evaluate the thermal stability and decomposition profile of poly(this compound).

Experimental Protocol: TGA of Poly(this compound)

-

Sample Preparation: Place a small, accurately weighed sample of pre-polymerized poly(this compound) into a TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 or 20 °C/min) in an inert atmosphere (e.g., nitrogen) to a temperature where complete decomposition occurs.

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of weight loss indicates the beginning of thermal degradation. The derivative of the TGA curve (DTG) can be used to identify the temperature of maximum decomposition rate.[21][22]

Safety and Handling

This compound is a reactive chemical that requires careful handling.

-

Inhalation: Vapors can irritate the respiratory system.[9][13] Work in a well-ventilated area or under a fume hood.

-

Skin and Eye Contact: The liquid bonds to skin and eyelids instantly.[7][13] It can cause skin irritation and serious eye irritation.[7] Wear appropriate personal protective equipment (PPE), including safety glasses and nitrile gloves.

-

Storage: Store in a cool, dry place away from moisture, heat, and direct sunlight.[13] It is often refrigerated to prolong shelf life.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various research and development sectors:

-

Adhesive Technology: As a model compound for studying the fundamentals of cyanoacrylate adhesion and for developing new adhesive formulations.[23]

-

Medical Devices: While longer-chain cyanoacrylates are more common in direct tissue applications due to lower histotoxicity, this compound is used in the assembly of medical devices.[6][24]

-

Drug Delivery: Research is ongoing into the use of poly(alkyl cyanoacrylates), including PMCA, for creating nanoparticles for targeted drug delivery.

-

Forensics: Fuming with methyl or ethyl cyanoacrylate is a standard method for developing latent fingerprints on non-porous surfaces.

Conclusion

This compound is a monomer with a fascinating and highly useful chemistry, dominated by its propensity for rapid anionic polymerization. A deep understanding of its chemical and physical properties, synthesis, and degradation pathways, as detailed in this guide, is essential for its successful and safe application in both industrial and research settings. The experimental protocols provided herein offer a framework for the rigorous characterization of this versatile compound, enabling scientists and engineers to harness its unique properties for innovative applications.

References

-

Understanding this compound (CAS 137-05-3): Properties & Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Methyl Cyanoacrylate. (n.d.). In Merck Index. Retrieved from [Link]

-

Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142. Retrieved from [Link]

-

Methyl cyanoacrylate | C5H5NO2 | CID 8711. (n.d.). PubChem. Retrieved from [Link]

-

NIOSH Pocket Guide to Chemical Hazards - Methyl-2-cyanoacrylate. (2019, October 30). CDC. Retrieved from [Link]

-

Common Name: this compound HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

-

ICSC 1272 - this compound. (2021). ILO and WHO. Retrieved from [Link]

- Process for the manufacture of methyl cyanoacrylate. (1996). Google Patents.

-

Anionic Photopolymerization of this compound and Simultaneous Color Formation. (2000). ResearchGate. Retrieved from [Link]

-

Safety Data Sheet. (2014, August 11). Purdue Physics Department. Retrieved from [Link]

-

Radical Polymerization of Alkyl 2-Cyanoacrylates. (2018). Molecules, 23(2), 465. Retrieved from [Link]

-

This compound (MCA) - Ethyl 2-Cyanoacrylate (ECA). (n.d.). OSHA. Retrieved from [Link]

-

Anionic Photopolymerization of Methyl-2-Cyanoacrylate and Simultaneous Color Formation. (2000, November 15). DTIC. Retrieved from [Link]

- U.S. FDA Perspective on the Regulations of Cyanoacrylate Polymer Tissue Adhesives in Clinical Applications. (n.d.).

-

Process for the manufacture of methyl cyanoacrylate. (1996, March 6). European Patent Office. Retrieved from [Link]

-

Methyl cyanoacrylate. (n.d.). Wikipedia. Retrieved from [Link]

-

Gas chromatographic determination of ethyl 2-cyanoacrylate in the workplace environment. (1989). Analyst, 114(5), 567-569. Retrieved from [Link]

-

Advances in Cyanoacrylate Technology for Device Assembly. (1999, September). MDDI. Retrieved from [Link]

-

Degradation and stabilization of polycyanoacrylates. (n.d.). AFINITICA. Retrieved from [Link]

-

GAS-LIQUID CHROMATOGRAPHY OF THE ALKYL ALPHA CYANOACRYLATES. (n.d.). DTIC. Retrieved from [Link]

-

Cyanoacrylate Adhesives for Medical Device Assembly. (n.d.). Gluespec. Retrieved from [Link]

-

TGA, DTG and DSC curves, obtained from thermal degradation of poly(ethyl 2-cyanoacrylate) nanofibers at heating rate of 6 °C min⁻¹. (n.d.). ResearchGate. Retrieved from [Link]

-

Determination of thermal degradation behavior of oligo/poly(ethyl-2-cyanoacrylate) using DSC/TGA (Abstract). (2013). TNO Repository. Retrieved from [Link]

-

A preliminary study of the degradation of cyanoacrylate adhesives in the presence and absence of fossil material. (2022). ResearchGate. Retrieved from [Link]

-

Novel Measurement Method for Cyanoacrylates Polymerization Thermal Properties. (n.d.). Abstracts. Retrieved from [Link]

-

Thermal Analysis Techniques | Polymers. (n.d.). EAG Laboratories. Retrieved from [Link]

-

Thermal Treatment of a Commercial Polycyanoacrylate Adhesive Addressed for Instant Glass Restoration, for Investigating Its Ageing Tolerance. (2021). Polymers, 13(16), 2755. Retrieved from [Link]

-

Separation of Methyl 2-chloroacrylate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

6f0d1edb9a833250a3a00e90.docx. (n.d.). Research Square. Retrieved from [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved from [Link]

-

Thermal Characterization of Polymers. (n.d.). Nexus Analytics. Retrieved from [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). Universal Class. Retrieved from [Link]

- US20130331598A1 - 2-cyanoacrylate-purifying method. (n.d.). Google Patents.

Sources

- 1. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. qualitest.ae [qualitest.ae]

- 7. raajournal.com [raajournal.com]

- 8. US9018254B2 - Cyanoacrylate tissue adhesives with desirable permeability and tensile strength - Google Patents [patents.google.com]

- 9. Gas chromatographic determination of ethyl 2-cyanoacrylate in the workplace environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04729D [pubs.rsc.org]

- 11. caribjscitech.com [caribjscitech.com]

- 12. infinitalab.com [infinitalab.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. www2.unifap.br [www2.unifap.br]

- 15. researchgate.net [researchgate.net]

- 16. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. Novel terpolymers based on methyl methacrylate with superior thermal stability and optical transparency for high-value applications | PLOS One [journals.plos.org]

- 19. US20130331598A1 - 2-cyanoacrylate-purifying method - Google Patents [patents.google.com]

- 20. jocpr.com [jocpr.com]

- 21. researchgate.net [researchgate.net]

- 22. s4science.at [s4science.at]

- 23. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 24. mdpi.com [mdpi.com]

anionic polymerization mechanism of methyl 2-cyanoacrylate

An In-Depth Technical Guide to the Anionic Polymerization Mechanism of Methyl 2-Cyanoacrylate

Foreword: The Science of Instant Adhesion

To researchers, scientists, and drug development professionals, the name this compound (MCA) is synonymous with rapid, high-strength adhesion. As the primary component of "super glues," its chemistry is a masterclass in reactivity.[1][2] This guide delves into the core of that reactivity: the anionic polymerization mechanism. We will move beyond a simple recitation of steps to explore the causality, the kinetics, and the control measures that define this fascinating process. As a Senior Application Scientist, my objective is to provide not just a map of the mechanism but an understanding of the terrain—the "why" behind the "how"—to empower your own research and development endeavors.

The Monomer: A Study in Engineered Reactivity

The remarkable reactivity of this compound stems from its unique molecular architecture. The vinyl group (C=C double bond) is substituted with two powerful electron-withdrawing groups: a nitrile (-CN) and a methyl ester (-COOCH₃).[1][3] This electronic arrangement polarizes the double bond, rendering the β-carbon atom highly electrophilic and exceptionally susceptible to nucleophilic attack. This inherent electronic deficiency is the cornerstone of its rapid polymerization, which proceeds predominantly through an anionic pathway.[2][3] Even weak nucleophiles, such as the hydroxyl ions present in ambient moisture, are sufficient to trigger a polymerization cascade.[3][4]

The Core Mechanism: A Three-Act Play

The anionic polymerization of MCA is a chain reaction that can be dissected into three fundamental stages: initiation, propagation, and termination.

Act I: Initiation - The Nucleophilic Spark

Initiation is the catalytic event that begins the polymerization. It occurs when a nucleophile (an electron-rich species, denoted as B:⁻) attacks the electron-poor β-carbon of the MCA monomer.[2][3]

Causality: The choice of initiator is dictated by the monomer's high reactivity. Unlike monomers such as styrene that require potent initiators like butyl lithium, MCA can be initiated by a wide array of weak bases.[5] Common initiators include:

Upon attack, the π-bond of the vinyl group breaks, and a new single bond forms between the nucleophile and the β-carbon. The electrons from the π-bond are pushed onto the α-carbon, forming a carbanion. This carbanion is the propagating species of the polymerization.[1][2]

The key to the favorability of this step is the exceptional stability of the resulting carbanion. The negative charge on the α-carbon is not localized; it is delocalized through resonance across the adjacent nitrile and ester groups.[1][3] This resonance stabilization lowers the energy of the intermediate, providing a strong thermodynamic driving force for the reaction.

Act II: Propagation - The Rapid Chain Reaction

The resonance-stabilized carbanion formed during initiation is itself a potent nucleophile. In the propagation step, this carbanion rapidly attacks the β-carbon of another MCA monomer molecule.[3] This process regenerates the carbanion at the new chain end and extends the polymer by one monomer unit.

This step repeats in a rapid, sequential fashion, forming long polymer chains in a very short timeframe. The propagation rate coefficient (kₚ) for cyanoacrylates is exceptionally high, orders of magnitude greater than that for other common monomers like methyl methacrylate (MMA) under similar anionic conditions.[1][3] This kinetic reality is responsible for the near-instantaneous bonding characteristic of cyanoacrylate adhesives.

Act III: Termination - Halting the Growth

In a perfectly pure, aprotic system, the anionic polymerization of MCA can proceed as a "living" polymerization.[7] This means that in the absence of impurities or deliberately added terminating agents, the carbanionic chain ends remain active indefinitely.[1][8] If more monomer were introduced, the chains would continue to grow.[8]

However, in most practical and commercial applications, termination reactions are prevalent. The most common termination pathway involves the reaction of the propagating carbanion with a proton donor (an acid, HA), such as trace amounts of water or acidic species on a substrate surface.[1][8] The carbanion abstracts a proton, neutralizing the active site and forming a "dead" polymer chain that can no longer propagate.

It is important to note that if the terminating acid is weak, a chain transfer reaction can occur. The proton transfer terminates one chain, but the resulting conjugate base (A⁻) may be nucleophilic enough to initiate a new polymer chain.[1]

Quantitative Data: A Kinetic Comparison

The extreme reactivity of MCA is best illustrated by comparing its polymerization kinetics to other monomers. The following table summarizes key kinetic parameters.

| Parameter | Monomer | Initiator / Conditions | Value | Reference |

| Propagation Rate Coefficient (kₚ) | n-Butyl 2-cyanoacrylate | Tetrabutylammonium salts in THF at 20°C | ~10⁶ L·mol⁻¹·s⁻¹ | [1][3] |

| Propagation Rate Coefficient (kₚ) | Methyl Methacrylate (MMA) | Tetraphenylphosphonium salt in THF at 20°C | 775 L·mol⁻¹·s⁻¹ | [1][3] |

| Bulk Parameter (kₚ/kₜ⁰·⁵) | This compound | AIBN (Radical) at 60°C | 0.021 L·mol⁻¹·s⁻¹ | [1][3] |

As the data show, the anionic propagation rate for a cyanoacrylate is several orders of magnitude higher than for MMA, highlighting its exceptional reactivity.

Experimental Protocol: Controlled Anionic Polymerization of MCA

This protocol outlines a method for conducting a controlled anionic polymerization in a laboratory setting, aiming for a living system. This requires stringent anhydrous and anaerobic conditions to prevent premature termination.

Objective: To synthesize poly(this compound) with a controlled molecular weight via living anionic polymerization.

Materials:

-

This compound (inhibitor-free, freshly distilled)

-

Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

-

Tetrabutylammonium benzoate (initiator)

-

Methanol (terminating agent)

-

Argon gas (high purity)

-

Schlenk line and associated glassware (acid-washed and oven-dried)

Methodology:

-

Glassware Preparation: All glassware must be rigorously cleaned, acid-washed, rinsed with deionized water, and oven-dried at >120°C for at least 12 hours. The glassware should be assembled hot and placed under a high-purity argon atmosphere using a Schlenk line.

-

Monomer and Solvent Preparation: Commercial MCA contains acidic (e.g., p-toluenesulfonic acid) and radical (e.g., hydroquinone) inhibitors.[1][9] For controlled polymerization, these must be removed. Distill the monomer under reduced pressure immediately before use. The solvent (THF) must be scrupulously dried and deoxygenated.

-

Initiation:

-

In a Schlenk flask under argon, dissolve a precise amount of tetrabutylammonium benzoate initiator in anhydrous THF.

-

Cool the initiator solution to a controlled temperature (e.g., -78°C) using a dry ice/acetone bath to moderate the highly exothermic reaction.

-

-

Polymerization:

-

Using a gas-tight syringe, slowly add the purified this compound monomer to the rapidly stirring initiator solution.

-

An immediate increase in viscosity is typically observed. Allow the reaction to proceed for the desired time (e.g., 30 minutes). The system is considered "living" at this stage.

-

-

Termination:

-

To terminate the polymerization, add a small amount of degassed methanol to the reaction mixture. This will protonate the living carbanion chain ends.

-

-

Isolation and Purification:

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold hexane or methanol.

-

Filter the resulting white polymer powder, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

-

-

Characterization:

-

Determine the number-average molecular weight (Mₙ) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). For a successful living polymerization, the PDI should be low (typically < 1.2), and the Mₙ should be close to the theoretical value calculated from the monomer-to-initiator ratio.[5]

-

Sources

- 1. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Anionic addition polymerization - Wikipedia [en.wikipedia.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pcbiochemres.com [pcbiochemres.com]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Zwitterionic Polymerization of Methyl 2-Cyanoacrylate in Protic Solvents

This document provides an in-depth exploration of the zwitterionic polymerization of methyl 2-cyanoacrylate (MCA), with a specific focus on the mechanistic nuances and experimental challenges presented by protic solvent systems. It is intended for researchers, polymer chemists, and drug development professionals seeking a comprehensive understanding of this highly reactive monomer's behavior.

Introduction: The Unique Reactivity of this compound

This compound (MCA) is a vinyl monomer renowned for its nearly instantaneous polymerization, a property that has made it the cornerstone of commercial "super glue" adhesives.[1][2] This exceptional reactivity stems from the molecular structure of the acrylate. The presence of two strong electron-withdrawing groups—the nitrile (-CN) and the ester (-COOCH₃)—on the α-carbon renders the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack.[1][3]

Consequently, MCA polymerization can be initiated by a wide array of nucleophiles, even very weak bases such as water or alcohols.[4] While this is advantageous for adhesive applications where ambient moisture on a substrate is sufficient to trigger curing, it presents a significant challenge for controlled polymer synthesis.[1][5] The polymerization proceeds predominantly through an anionic mechanism, but initiation by neutral bases like tertiary amines or phosphines leads to a zwitterionic pathway.[1][6] Understanding the interplay between the monomer, initiator, and solvent is critical for harnessing its potential in more sophisticated applications, such as in the biomedical field for drug delivery systems or tissue adhesives.

Mechanistic Pathways: Anionic vs. Zwitterionic Polymerization

The polymerization of MCA is overwhelmingly anionic in nature due to the high stability of the propagating carbanion, which is resonance-stabilized by the adjacent nitrile and ester groups.[1][4]

-

Conventional Anionic Polymerization: This is initiated by anionic species (e.g., OH⁻, CN⁻). The initiator adds to the β-carbon of the monomer, creating a carbanion at the α-carbon which then propagates by attacking subsequent monomers.

-

Zwitterionic Polymerization: This pathway is initiated by neutral nucleophiles, such as tertiary amines or phosphines. The initiator attacks the monomer to form a zwitterion—a molecule containing both a positive (from the initiator) and a negative (the carbanion) charge. This zwitterionic species then propagates.[1][6]

Protic solvents, such as water and alcohols, complicate these mechanisms. They are weak nucleophiles and can directly initiate an anionic polymerization.[4][5] This inherent reactivity makes achieving a controlled, living polymerization in protic media exceptionally difficult, as the solvent can act as both an initiator and a terminating agent.

The Detailed Mechanism in Protic Solvents

When MCA is introduced into a protic solvent (ROH), the polymerization proceeds through a series of rapid steps. The following mechanism outlines the key stages, which often occur almost simultaneously.

-

Initiation: The protic solvent molecule, acting as a weak nucleophile, attacks the electrophilic β-carbon of the MCA monomer. This breaks the carbon-carbon double bond and forms a carbanion on the α-carbon, stabilized by resonance. The proton from the solvent can either remain associated with the oxygen or be transferred, but the key step is the formation of the initiating carbanion.

-

Propagation: The newly formed carbanion rapidly attacks the β-carbon of another MCA monomer. This process repeats, leading to rapid chain growth. The propagation rate coefficient (k_p) for cyanoacrylates is extremely high, often approaching 10⁶ L·mol⁻¹·s⁻¹ in some systems.[1]

-

Chain Transfer/Termination: This is the most critical and defining step in protic solvents. The propagating "living" carbanion is a strong base and can readily abstract a proton from a solvent molecule. This terminates the growth of one chain while simultaneously creating a new alkoxide (RO⁻) anion, which can then initiate a new polymer chain. This chain transfer process is a primary reason why high molecular weight polymers are difficult to achieve in protic media and why the resulting polymers often have a broad molecular weight distribution. Strong acids are potent inhibitors and will terminate the reaction completely.[7]

The diagram below visualizes the zwitterionic polymerization mechanism initiated by a generic nucleophile (Nu) in the presence of a protic solvent (ROH), which acts as a terminating agent.

Caption: Zwitterionic polymerization mechanism of MCA and termination in a protic solvent.

Experimental Protocol: Polymerization of MCA in Methanol

This protocol describes a representative procedure for the polymerization of MCA in a protic solvent. The primary outcome in this environment is typically a rapid precipitation of the polymer.

CAUTION: this compound is a powerful adhesive that can bond skin and tissue in seconds. It is also a lachrymator. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

Materials

-

This compound (MCA) monomer, stabilized with hydroquinone.

-

Anhydrous Methanol (MeOH), reagent grade.

-

Hydrochloric acid (HCl), dilute solution in methanol (for termination).

-

Nitrogen or Argon gas for inert atmosphere.

-

Standard laboratory glassware (Schlenk flask, syringes, magnetic stirrer).

Procedure

-

Monomer Purification: To remove stabilizers for controlled experiments, MCA can be purified by distillation under reduced pressure. However, for many applications, the commercially available monomer can be used directly, acknowledging the stabilizer's presence.

-

Reaction Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of inert gas (N₂ or Ar).

-

Solvent Addition: 50 mL of anhydrous methanol is transferred to the flask via a cannula or syringe. The solvent is stirred to create a vortex.

-

Initiation/Polymerization: 5 mL of MCA monomer is rapidly injected into the vortex of the stirring methanol. Polymerization will initiate almost instantly, evidenced by the immediate formation of a white precipitate (poly(this compound)).

-

Reaction Time: The reaction is allowed to proceed for 10-15 minutes to ensure maximum conversion. The mixture will become a thick slurry.

-

Termination: The polymerization is quenched by adding 1 mL of the dilute HCl/methanol solution. This neutralizes any remaining propagating anionic centers.

-

Polymer Isolation: The white polymer precipitate is isolated by vacuum filtration.

-

Washing: The collected polymer is washed sequentially with fresh methanol (2 x 20 mL) to remove any unreacted monomer and residual solvent.

-

Drying: The purified poly(this compound) is dried in a vacuum oven at 40-50°C to a constant weight.

The following diagram illustrates the general workflow for this experimental procedure.

Caption: Experimental workflow for the precipitation polymerization of MCA in methanol.

Polymer Characterization and Data

The resulting poly(this compound) (PMCA) is a white, solid polymer. A key challenge in its characterization is its limited solubility. PMCA is generally insoluble in common nonpolar solvents and polar protic solvents like alcohols.[1][7] It typically shows solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone.[7]

Analytical Techniques

-

Gel Permeation Chromatography (GPC/SEC): Used to determine molecular weight (Mn, Mw) and polydispersity index (PDI). A suitable solvent like DMF must be used as the mobile phase.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR in a solvent like DMSO-d₆ can confirm the polymer structure and the absence of monomer.

-

Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg) of the polymer, providing insight into its thermal properties.

Representative Data

The table below summarizes typical results from the polymerization of alkyl cyanoacrylates under different conditions, highlighting the impact of the initiator and solvent environment.

| Monomer | Initiator / Solvent | Temperature (°C) | Mn ( kg/mol ) | PDI (Mw/Mn) | Citation/Comment |

| n-Butyl CA | Tetrabutylammonium Salts / THF | 20 | High (initially) | ~1.5 - 2.5 | Extremely rapid polymerization.[1] |

| Ethyl CA | Thiophenol/Superbase / THF | Ambient | >20 (controlled) | < 1.2 | Demonstrates control in aprotic media.[8] |

| Methyl CA | Methanol (acts as initiator) | Ambient | Low to Moderate | > 2.0 | Uncontrolled, precipitation polymerization. |

| Ethyl CA | Water (moisture) | Ambient | Variable | Broad | Typical adhesive curing mechanism.[4][9] |

Field Insights and Scientific Trustworthiness

The zwitterionic polymerization of MCA in protic solvents is a classic example of a reaction where the intrinsic properties of the reagents dictate the outcome, making external control difficult.

-

Expertise & Causality: The choice of a protic solvent is a deliberate decision to leverage its initiating capability for rapid polymerization, as in adhesive curing. However, this same choice causally leads to a loss of control over molecular weight and architecture due to the unavoidable chain transfer reactions. The propagating carbanion is simply too basic to coexist with the acidic proton of an alcohol or water molecule without reacting.

-

Trustworthiness & Self-Validation: The protocol described is self-validating. The nearly instantaneous formation of a precipitate upon monomer injection is a clear and reproducible indicator of the reaction's initiation and the polymer's insolubility. The subsequent characterization (e.g., broad PDI from GPC) validates the predicted outcome of an uncontrolled polymerization mechanism dominated by chain transfer.

-

Authoritative Grounding: The mechanisms discussed are well-established in polymer science literature. The extreme reactivity of cyanoacrylates via anionic pathways initiated by weak bases is a foundational concept.[1][4][7] The challenge of controlling this reactivity has been a significant research focus, leading to advanced techniques like using superbases in rigorously dried aprotic solvents to achieve living polymerization characteristics.[8]

Conclusion

The polymerization of this compound in protic solvents is a rapid, efficient, but largely uncontrolled process. The solvent acts as both an initiator and a chain transfer agent, leading to the precipitation of polymer with a broad molecular weight distribution. While this behavior is ideal for applications requiring fast curing, it is a significant obstacle for the synthesis of well-defined polymers for high-precision applications. For researchers in drug development and advanced materials, achieving control necessitates moving to rigorously anhydrous, aprotic solvent systems and employing sophisticated initiation strategies that can tame the monomer's formidable reactivity.

References

-

McKenna, J. M., et al. (n.d.). Radical Polymerization of Alkyl 2-Cyanoacrylates. National Center for Biotechnology Information. Available at: [Link]

-

Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. Available at: [Link]

-

Sheiko, V. V., et al. (2000). Anionic Photopolymerization of Methyl-2-Cyanoacrylate and Simultaneous Color Formation. Defense Technical Information Center. Available at: [Link]

-

AFINITICA. (n.d.). Polycyanoacrylates. In: Encyclopedia of Polymer Science and Technology. Available at: [Link]

-

ResearchGate. (2000). Anionic Photopolymerization of this compound and Simultaneous Color Formation. Available at: [Link]

-